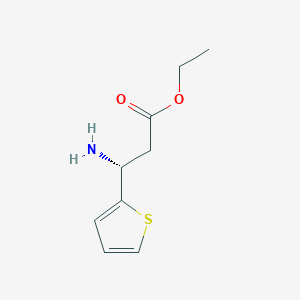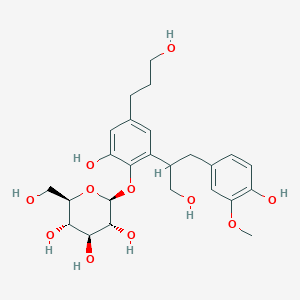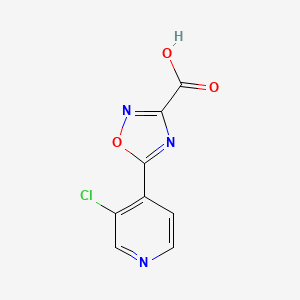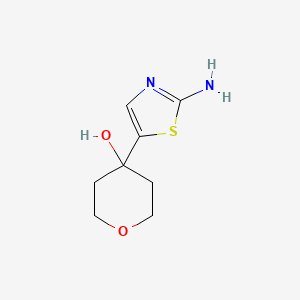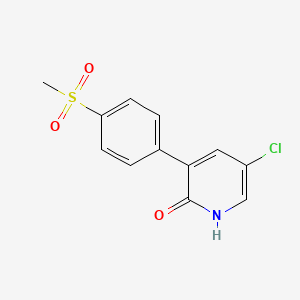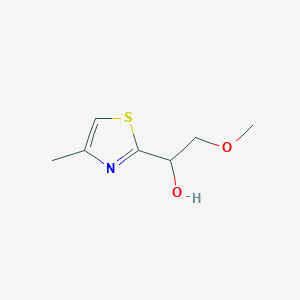![molecular formula C11H19BrO2 B13070134 3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
3-[(2-Bromocycloheptyl)oxy]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Bromocycloheptyl)oxy]oxolane is an organic compound with the molecular formula C₁₁H₁₉BrO₂ It is characterized by the presence of a bromocycloheptyl group attached to an oxolane ring through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocycloheptyl)oxy]oxolane typically involves the reaction of 2-bromocycloheptanol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromocycloheptanol attacks the oxirane ring, resulting in the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Bromocycloheptyl)oxy]oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocycloheptyl group to a cycloheptyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cycloheptyl derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Bromocycloheptyl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-Bromocycloheptyl)oxy]oxolane involves its interaction with specific molecular targets. The bromocycloheptyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Bromocycloheptyl)oxymethyl]oxolane: Similar structure but with a methylene bridge.
2-Bromocycloheptanol: Lacks the oxolane ring.
Oxirane: Simple epoxide without the bromocycloheptyl group.
Uniqueness
3-[(2-Bromocycloheptyl)oxy]oxolane is unique due to the combination of the bromocycloheptyl group and the oxolane ring. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C11H19BrO2 |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
3-(2-bromocycloheptyl)oxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2 |
InChI-Schlüssel |
NIHLHNBMDALPSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)Br)OC2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
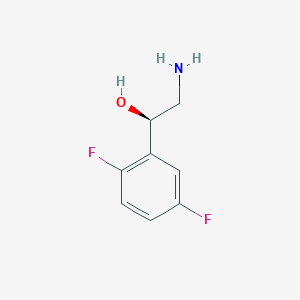
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)

